2-Arachidonoylglycerol-d8
Description
Significance of Stable Isotope Labeling in Endocannabinoid Research
Stable isotope labeling is a cornerstone of modern analytical chemistry, providing unparalleled precision and accuracy in the quantification of endogenous molecules. clearsynth.com In the field of endocannabinoid research, this technique is particularly vital for understanding the nuanced roles of lipid signaling molecules like 2-Arachidonoylglycerol (B1664049) (2-AG). The use of stable isotopes, such as deuterium (B1214612) (D), involves replacing hydrogen (H) atoms in the chemical structure of an analyte with their heavier, non-radioactive counterparts. clearsynth.comscioninstruments.com
This substitution results in a compound that is chemically and physically almost identical to the endogenous version but has a different mass-to-charge ratio (m/z). scioninstruments.com This mass difference is the key to its utility. When analyzing complex biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS), the stable isotope-labeled (SIL) compound serves as an ideal internal standard. scispace.comnih.gov It co-elutes with the native analyte and experiences similar ionization efficiency and matrix effects, which are common issues in complex samples that can suppress or enhance the analytical signal. clearsynth.comscispace.com By adding a known quantity of the deuterated standard to a sample, researchers can accurately determine the concentration of the endogenous compound by comparing the signal intensity of the analyte to that of the standard. clearsynth.comnih.gov This stable isotope dilution method corrects for sample loss during extraction and variability in instrument response, making it the gold standard for quantitative bioanalysis. nih.govnih.gov
Role of 2-Arachidonoylglycerol-d8 in Investigating Endogenous Lipid Signaling Pathways
This compound (2-AG-d8) is a deuterated form of 2-AG, the most abundant endocannabinoid in the central nervous system. nih.govwikipedia.org 2-AG is a critical signaling lipid that acts as a full agonist for both cannabinoid receptors, CB1 and CB2, and is involved in a vast array of physiological processes, including synaptic plasticity, pain sensation, and immune response. nih.govmdpi.comuniversiteitleiden.nl Given its central role, accurately measuring its levels in tissues and fluids is essential for understanding its function in both health and disease.
2-AG-d8 is specifically designed for use as an internal standard in the quantitative analysis of endogenous 2-AG by mass spectrometry. caymanchem.comsemanticscholar.org Its application is crucial because 2-AG is notoriously unstable and prone to rapid enzymatic degradation and isomerization to the less active 1-arachidonoylglycerol (1-AG) during sample extraction and analysis. nih.govwikipedia.org Because 2-AG-d8 has nearly identical physicochemical properties to native 2-AG, it behaves similarly during sample preparation, which helps to account for and correct these issues. researchgate.netnih.gov
The use of 2-AG-d8 in stable isotope dilution LC-MS/MS assays allows for the precise quantification of 2-AG levels in various biological matrices. nih.govjove.com This has enabled detailed research into the dynamic changes in 2-AG concentrations in response to neuronal activity, inflammation, and other stimuli, providing critical insights into the regulation and function of the endocannabinoid system. universiteitleiden.nlmdpi.com
Historical Context and Evolution of Deuterated Analogs in Lipidomics
The use of internal standards in analytical chemistry has evolved significantly over the decades. Initially, structural analogues—compounds with similar but not identical structures to the analyte—were common. scispace.comnih.gov However, these analogues can exhibit different behaviors during extraction and analysis, leading to potential inaccuracies. nih.gov
The discovery of deuterium by Harold Urey in 1931 laid the groundwork for a more advanced approach. wikipedia.org The concept of using deuterium substitution in drug discovery and as metabolic probes began to gain traction in the 1960s and 1970s. wikipedia.orgnih.gov Researchers realized that the kinetic isotope effect—the change in reaction rate due to isotopic substitution—could be exploited to study metabolic pathways. wikipedia.org
In the realm of lipidomics, the study of the entire complement of lipids in a biological system, the challenge has always been the immense structural diversity and complexity of lipids. caymanchem.com The advent of advanced mass spectrometry techniques provided the necessary sensitivity and specificity for lipid analysis. The development and commercial availability of stable isotope-labeled lipids, including deuterated standards like 2-AG-d8, marked a significant milestone. researchgate.netcaymanchem.com This "deuterium switch" from less reliable structural analogues to nearly identical SILs has dramatically improved the robustness and reliability of quantitative lipidomics, enabling the precise measurements required to unravel the complex signaling networks governed by lipids like 2-AG. nih.govnih.gov
Physicochemical Properties of 2-Arachidonoylglycerol
| Property | Value | Source |
| IUPAC Name | 1,3-dihydroxypropan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | wikipedia.orgnih.gov |
| Molecular Formula | C23H38O4 | wikipedia.orgnih.govrndsystems.com |
| Molecular Weight | 378.5 g/mol | wikipedia.orgnih.gov |
| CAS Number | 53847-30-6 | wikipedia.orgnih.govrndsystems.com |
| Physical Description | Solid | nih.gov |
| Formula Weight (d8) | 386.6 | caymanchem.com |
| Purity (d8) | ≥99% deuterated forms (d1-d8) | caymanchem.com |
Metabolic Pathways of 2-Arachidonoylglycerol
| Pathway Type | Key Enzymes | Substrates | Products | Source |
| Synthesis (Canonical) | Phospholipase Cβ (PLCβ), Diacylglycerol Lipase (B570770) α/β (DAGLα/β) | Phosphatidylinositol 4,5-bisphosphate (PIP2) | 2-Arachidonoylglycerol (2-AG) | nih.govmdpi.com |
| Synthesis (Alternative) | Phospholipase A1 (PLA1), Lyso-PLC | Phosphatidylinositol (PI) | 2-Arachidonoylglycerol (2-AG) | universiteitleiden.nl |
| Synthesis (Alternative) | Acyl Glycerol (B35011) Kinase, 2-LPA Phosphatase | 2-Arachidonoyl-LPA | 2-Arachidonoylglycerol (2-AG) | nih.govuniversiteitleiden.nl |
| Degradation (Hydrolysis) | Monoacylglycerol Lipase (MAGL), Fatty Acid Amide Hydrolase (FAAH), ABHD6, ABHD12 | 2-Arachidonoylglycerol (2-AG) | Arachidonic Acid (AA), Glycerol | nih.govd-nb.info |
| Degradation (Oxidation) | Cyclooxygenase-2 (COX-2) | 2-Arachidonoylglycerol (2-AG) | Prostaglandin (B15479496) Glycerol Esters (e.g., PGE2-G) | nih.govmdpi.com |
| Degradation (Oxidation) | 12-Lipoxygenase (12-LOX) | 2-Arachidonoylglycerol (2-AG) | 12-Hydroxyeicosatetraenoic glyceryl ester (12-HETE-G) | nih.govuniversiteitleiden.nl |
Structure
2D Structure
Properties
Molecular Formula |
C23H38O4 |
|---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl (5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D |
InChI Key |
RCRCTBLIHCHWDZ-FBFLGLDDSA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)OC(CO)CO)/[2H])/[2H])/[2H])/CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO |
Origin of Product |
United States |
Synthetic Methodologies for 2 Arachidonoylglycerol D8
Strategies for Deuterium (B1214612) Incorporation in the Glycerol (B35011) Moiety
The introduction of deuterium into the glycerol backbone of 2-AG is a primary strategy for synthesizing a stable, isotopically labeled internal standard. The most common approach involves the use of a commercially available, heavily deuterated glycerol precursor, such as glycerol-d8. However, to create a standard that is stable and less prone to acyl migration, which is a significant challenge with 2-monoacylglycerols, a multi-step synthesis is often employed. jove.com
A prevalent method involves a three-step procedure to produce a penta-deuterated standard, 1-AG-d5, which can be used for the quantification of 2-AG. jove.com This process circumvents the inherent instability of 2-monoacylglycerols. jove.com The synthesis commences with the protection of commercially available d8-glycerol, followed by acylation with arachidonic acid, and concludes with a deprotection step. jove.comunr.edu.ar This method is advantageous as it is robust and does not necessitate specialized equipment or highly controlled reaction conditions. jove.comunr.edu.ar
An alternative strategy focuses on enzymatic synthesis to achieve regioselective acylation, thereby controlling the position of the arachidonoyl group and minimizing the formation of the 1-AG isomer. mdpi.com While not explicitly detailed for deuterated glycerol, this chemoenzymatic approach could be adapted, offering a pathway to directly synthesize 2-AG-d5 or other glycerol-deuterated analogues with high isomeric purity. mdpi.com
Table 1: Comparison of Synthetic Strategies for Deuterium Incorporation in the Glycerol Moiety
| Strategy | Precursor | Key Steps | Advantages |
| Three-Step Chemical Synthesis | Glycerol-d8 | 1. Protection of glycerol-d82. Acylation with arachidonic acid3. Deprotection | Robust, accessible, produces stable 1-AG-d5 standard. jove.comunr.edu.ar |
| Potential Chemoenzymatic Adaptation | Deuterated Glycerol | 1. Selective enzymatic protection of glycerol2. Chemical acylation3. Enzymatic deprotection | High regioselectivity, mild reaction conditions, minimizes isomerization. mdpi.com |
Approaches for Deuterium Labeling within the Arachidonoyl Chain
Incorporating deuterium atoms into the arachidonoyl chain of 2-AG offers another avenue for creating isotopically labeled standards. This is typically achieved by starting with a pre-labeled arachidonic acid molecule. Various deuterated forms of arachidonic acid are available, including those with deuterium at the bis-allylic positions, which are prone to oxidation. nih.gov The formal name for 2-AG-d8, 5Z,8Z,11Z,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid, 2-glyceryl ester, indicates that the deuterium atoms are located on the arachidonoyl chain. caymanchem.com
The synthesis of site-specifically deuterated arachidonic acid can be complex, often involving multi-step chemical reactions. For instance, Wittig chemistry has been employed to achieve deuterium incorporation at specific positions like C11 and/or C15. nih.gov Another method involves the catalytic deuteration of a non-deuterated arachidonic acid ethyl ester to produce a hexadeuterated version. nih.gov Once the deuterated arachidonic acid is synthesized, it can be coupled with a suitable glycerol derivative to yield the final 2-AG-d8 product.
Dual-isotope labeling has also been explored, where two different isotopically labeled versions of arachidonic acid (e.g., d5 and d11) are used to track metabolic fates, a technique that could be adapted for the synthesis of complex internal standards. acs.orgbiorxiv.org
Optimization of Synthetic Routes for Isotopic Purity and Yield
The optimization of synthetic routes is critical for producing 2-AG-d8 with high isotopic purity and in good yield, while minimizing the formation of isomeric impurities. A significant challenge in the synthesis of 2-AG is the tendency for acyl migration from the sn-2 position to the more stable sn-1 and sn-3 positions, resulting in the formation of 1-arachidonoylglycerol (1-AG). jove.commdpi.com
To address this, chemoenzymatic methods have been developed. These approaches utilize lipases for the selective protection and deprotection of the glycerol moiety under mild conditions, which significantly reduces the risk of isomerization. mdpi.com For example, immobilized lipase (B570770) from Mucor miehei has been successfully used to protect glycerol at the 1 and 3 positions, allowing for the specific acylation at the 2-position, followed by enzymatic removal of the protecting groups. mdpi.com This method results in 2-AG with negligible amounts of the 1-AG isomer. mdpi.com
The choice of solvents and purification methods also plays a crucial role. Liquid-liquid extraction techniques using solvents like chloroform (B151607) and methanol (B129727) are common for isolating the lipid product. mdpi.comfrontiersin.org Further purification can be achieved using open-bed silica (B1680970) gel column chromatography to separate the desired monoacylglycerol from other lipids and reaction byproducts. frontiersin.org
Analytical Verification of Deuteration and Positional Specificity
Following synthesis, rigorous analytical verification is essential to confirm the isotopic purity, the precise location of the deuterium atoms, and the isomeric purity of the 2-AG-d8. The primary techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comimreblank.ch
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for both the quantification of endocannabinoids and the characterization of their deuterated standards. jove.com In positive ion mode, specific multiple reaction monitoring (MRM) transitions can be established to differentiate between the non-labeled 2-AG and its deuterated analogue. For instance, a transition of m/z 384.2 to 287.2 for 2-AG and m/z 379.2 to 287.2 for a d5-labeled analogue has been reported. jove.com The mass shift observed in the mass spectrum directly corresponds to the number of incorporated deuterium atoms. High-resolution mass spectrometry (HRMS) can be used to determine the isotopic purity by analyzing the relative abundance of the different isotopologue ions. researchgate.net
Table 2: Analytical Methods for Verification of 2-Arachidonoylglycerol-d8
| Analytical Technique | Purpose | Key Findings/Data |
| LC-MS/MS | Isotopic verification and quantification | Specific MRM transitions differentiate labeled and unlabeled compounds (e.g., m/z 384.2 → 287.2 for 2-AG). jove.com |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic purity determination | Calculation of isotopic purity based on the relative abundance of H/D isotopologue ions. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and isomeric purity | Confirms the sn-2 position of the acyl chain and detects isomeric impurities. mdpi.com ²H NMR can directly detect deuterium incorporation. ansto.gov.au |
Advanced Analytical Applications of 2 Arachidonoylglycerol D8
Development of Quantitative Mass Spectrometry Assays for Endogenous 2-Arachidonoylglycerol (B1664049)
The quantification of 2-AG in biological samples presents significant analytical challenges due to its low concentrations, inherent instability, and the presence of interfering substances in the biological matrix. researchgate.netnih.gov Mass spectrometry, coupled with chromatographic separation, has emerged as the gold standard for the reliable measurement of 2-AG.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely employed technique for the quantification of 2-AG due to its high sensitivity, specificity, and applicability to a broad range of analytes without the need for derivatization. uzh.chnih.gov This method allows for the separation of 2-AG from its isomers and other interfering lipids prior to detection by the mass spectrometer. nih.govspringernature.com
Researchers have developed and validated numerous LC-MS/MS methods for the analysis of 2-AG in various biological matrices, including plasma, brain tissue, and aortic tissue. uzh.chnih.govnih.gov These methods typically utilize a reversed-phase chromatography column, such as a C18 or C8, for separation. uzh.ch The mobile phase often consists of a gradient mixture of an aqueous solution (sometimes containing a modifier like ammonium (B1175870) acetate) and an organic solvent like methanol (B129727) or acetonitrile. nih.gov
For detection, triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode are commonly used. uzh.chtandfonline.com This involves monitoring specific precursor-to-product ion transitions for both the endogenous 2-AG and the 2-AG-d8 internal standard. This highly selective detection method minimizes interference from other molecules in the sample. nih.govspringernature.com The use of electrospray ionization (ESI) in the positive ion mode is a common approach for the analysis of 2-AG. nih.govuzh.ch
Table 1: Example LC-MS/MS Parameters for 2-AG Analysis
| Parameter | Setting | Reference |
| Chromatography | ||
| Column | Zorbax SB-CN (2.1 x 100 mm, 3.5 µm) | nih.gov |
| Mobile Phase A | 10 mM Ammonium Acetate | nih.gov |
| Mobile Phase B | 100% Methanol | nih.gov |
| Flow Rate | 300 µL/min | nih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govuzh.ch |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | uzh.ch |
| 2-AG Transition | Varies by instrument | |
| 2-AG-d8 Transition | Varies by instrument |
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
While less common than LC-MS/MS for 2-AG analysis, gas chromatography-mass spectrometry (GC-MS) has also been utilized. karger.comresearchgate.net A significant drawback of GC-MS for analyzing compounds like 2-AG is the requirement for a chemical derivatization step to increase the analyte's volatility and thermal stability. karger.comnih.gov Silylation is a common derivatization technique used for this purpose. nih.gov
GC-MS methods, often coupled with liquid-liquid extraction for sample preparation, have been validated for the simultaneous quantification of 2-AG and other endocannabinoids in human plasma. nih.gov Similar to LC-MS/MS, GC-MS analysis typically employs selected ion monitoring (SIM) to enhance specificity and sensitivity. nih.gov
Sample Preparation and Extraction Techniques for Biological Matrices
The goal of sample preparation is to efficiently extract 2-AG from the complex biological matrix while minimizing degradation and isomerization. nih.govchromatographyonline.com Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT). researchgate.netnih.govchromatographyonline.com
Liquid-Liquid Extraction (LLE): LLE is a widely used technique for extracting 2-AG. nih.gov Solvents such as toluene (B28343) have been shown to be particularly effective, not only for high recovery of 2-AG but also for minimizing its isomerization to 1-AG. nih.govnih.govmdpi.com A common LLE protocol involves the addition of an organic solvent to the biological sample, followed by vortexing and centrifugation to separate the organic and aqueous phases. The organic phase containing the lipids is then collected and evaporated before being reconstituted in a solvent compatible with the analytical instrument. plos.org
Solid-Phase Extraction (SPE): SPE is another popular method for cleaning up and concentrating 2-AG from biological samples. researchgate.netnih.gov Various sorbents can be used, including C18 and polymeric phases. researchgate.net The process involves loading the sample onto the SPE cartridge, washing away interferences, and then eluting the analyte of interest with an appropriate solvent. nih.gov
Table 2: Comparison of Sample Preparation Techniques for 2-AG Analysis
| Technique | Advantages | Disadvantages | References |
| Liquid-Liquid Extraction (LLE) | High recovery, can minimize isomerization with appropriate solvent choice (e.g., toluene). | Can be labor-intensive, potential for emulsions. | nih.govnih.govmdpi.com |
| Solid-Phase Extraction (SPE) | Good for sample cleanup and concentration, can be automated. | Can have variable recovery, potential for analyte loss. | researchgate.netnih.govnih.gov |
| Protein Precipitation (PPT) | Simple and fast. | Less effective at removing other interferences, may lead to significant matrix effects. | chromatographyonline.com |
To prevent the enzymatic degradation of 2-AG during sample collection and processing, it is crucial to handle samples at low temperatures and to add enzyme inhibitors. researchgate.net
Addressing Isomerization Artifacts in 2-Arachidonoylglycerol Quantification
A major challenge in the accurate quantification of 2-AG is its inherent chemical instability, which leads to spontaneous isomerization to the biologically less active 1-arachidonoylglycerol (1-AG) via acyl migration. nih.govresearchgate.netmdpi.comwikipedia.org This process can be influenced by factors such as pH, temperature, and the solvent used during sample preparation. karger.commdpi.comnih.gov
To address this issue, analytical methods must be carefully designed to minimize isomerization. Key strategies include:
Use of Aprotic Solvents: Using non-protic solvents like toluene for extraction has been shown to significantly reduce the rate of isomerization compared to protic solvents like methanol or ethanol. nih.govmdpi.comresearchgate.net
Low-Temperature Processing: Performing all sample preparation steps at low temperatures helps to slow down the isomerization process. researchgate.net
Rapid Sample Processing: Minimizing the time between sample collection and analysis is crucial to prevent significant isomerization. nih.govnih.gov
Chromatographic Separation: The analytical method must be capable of chromatographically separating 2-AG from 1-AG to allow for their individual quantification. nih.gov
Utilization as an Internal Standard in Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard, such as 2-arachidonoylglycerol-d8, is fundamental to the principles of isotope dilution mass spectrometry. clearsynth.comtexilajournal.comscioninstruments.comaptochem.com In this technique, a known amount of the deuterated standard (2-AG-d8) is added to the biological sample at the beginning of the extraction process. nih.govnih.gov
Because 2-AG-d8 is chemically almost identical to the endogenous 2-AG, it behaves similarly throughout the entire analytical procedure, including extraction, derivatization (if applicable), and ionization in the mass spectrometer. aptochem.com Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard.
The mass spectrometer can differentiate between the endogenous 2-AG and the deuterated 2-AG-d8 due to the difference in their mass-to-charge ratios (m/z). By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, an accurate and precise quantification of the original concentration of 2-AG in the sample can be achieved, effectively correcting for variations in extraction recovery and matrix effects. texilajournal.comscioninstruments.com The ideal internal standard should co-elute with the analyte of interest to provide the most effective compensation for matrix effects. aptochem.com
Method Validation and Quality Control in Bioanalytical Research
To ensure the reliability and accuracy of quantitative data, any bioanalytical method for 2-AG must be thoroughly validated. Method validation is a process that demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. uzh.chnih.gov
Accuracy: The closeness of the measured value to the true value. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically assessed at both the intra-day and inter-day level. uzh.chnih.gov
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. uzh.chnih.gov
Matrix Effect: The effect of co-eluting, interfering substances from the biological matrix on the ionization of the analyte. uzh.chchromatographyonline.com The use of a stable isotope-labeled internal standard like 2-AG-d8 is crucial for mitigating matrix effects. chromatographyonline.comresearchgate.net
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions. karger.com
Quality control (QC) samples at low, medium, and high concentrations are typically included in each analytical run to monitor the performance of the method and ensure the validity of the results for the unknown samples. nih.govretsch.com Adherence to established guidelines for bioanalytical method validation is essential for generating high-quality, reproducible data in endocannabinoid research. texilajournal.commdpi.com
Elucidation of 2 Arachidonoylglycerol Metabolism Via Deuterated Tracers
Elucidation of Biosynthetic Pathways In Vitro and Ex Vivo through Deuterated Tracers
The synthesis of 2-arachidonoylglycerol (B1664049) (2-AG) is a tightly regulated process involving multiple enzymatic pathways. The use of deuterated tracers, such as 2-AG-d8, has been instrumental in quantifying the levels of endogenously produced 2-AG, thereby providing insights into the activities of the enzymes responsible for its formation. While direct enzymatic assays using 2-AG-d8 as a substrate to differentiate isoform activities are not extensively documented, its role as an internal standard has been pivotal in studies investigating these pathways.
Diacylglycerol Lipase (B570770) (DAGL) Isoform Activity Studies (DAGLα, DAGLβ)
The primary route for 2-AG biosynthesis involves the hydrolysis of diacylglycerol (DAG) by two key enzymes, diacylglycerol lipase alpha (DAGLα) and diacylglycerol lipase beta (DAGLβ). These isoforms exhibit distinct tissue distribution and cellular localization, suggesting they regulate different pools of 2-AG.
Alternative Formation Routes in Cellular Systems
Beyond the canonical DAGL-mediated pathway, alternative routes for 2-AG biosynthesis have been proposed, including the dephosphorylation of arachidonoyl-lysophosphatidic acid and the sequential action of phospholipase A1 and lysophospholipase C. Investigating these less characterized pathways often involves stimulating cells and tracking the subsequent changes in 2-AG levels. In such experiments, 2-AG-d8 is an indispensable tool for accurate quantification, allowing researchers to discern even subtle changes in 2-AG concentrations that may arise from these alternative routes. The use of 2-AG-d8 as a tracer to follow the metabolic flux through these specific alternative pathways is an area for future investigation.
Characterization of Degradative Enzyme Activities and Kinetics
The biological actions of 2-AG are terminated through enzymatic hydrolysis, a process mediated by several key enzymes. The application of 2-AG-d8 has been particularly valuable in studies characterizing these degradative pathways, primarily as an internal standard to quantify the remaining 2-AG or the product of its hydrolysis.
Monoacylglycerol Lipase (MAGL) Hydrolysis Studies
Monoacylglycerol lipase (MAGL) is recognized as the primary enzyme responsible for the degradation of 2-AG in the central nervous system, hydrolyzing it into arachidonic acid and glycerol (B35011). nih.gov Studies investigating the activity and inhibition of MAGL frequently utilize 2-AG-d8. In these assays, a known amount of 2-AG-d8 can be added to biological samples, and the rate of its disappearance or the appearance of its degradation products is monitored over time using LC-MS/MS. nih.gov
For example, to assess the efficacy of MAGL inhibitors, researchers can incubate brain tissue homogenates with the inhibitor and then measure the hydrolysis of exogenously added 2-AG. The use of 2-AG-d8 as an internal standard allows for precise quantification of the remaining 2-AG, thereby providing a measure of the inhibitor's potency. While 2-AG-d8 is a valuable tool in these assays, detailed kinetic parameters (such as Kм and Vmax) of MAGL for 2-AG-d8 itself are not extensively reported.
| Enzyme | Role in 2-AG Metabolism |
| MAGL | Primary degradative enzyme, hydrolyzing ~85% of brain 2-AG. researchgate.netacs.org |
| ABHD6 | Contributes to ~4% of brain 2-AG hydrolysis, often localized postsynaptically. researchgate.netacs.org |
| ABHD12 | Accounts for ~9% of brain 2-AG hydrolysis and is highly expressed in microglia. researchgate.netnih.gov |
Alpha/Beta-Hydrolase Domain Containing (ABHD) Enzyme Contributions (ABHD6, ABHD12)
In addition to MAGL, other serine hydrolases contribute to the degradation of 2-AG, including alpha/beta-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12). researchgate.netnih.gov These enzymes exhibit distinct cellular and subcellular localizations, suggesting they regulate specific pools of 2-AG. ABHD6 is often found postsynaptically, while ABHD12 is highly expressed in microglia. researchgate.netnih.gov
Role of Other Esterases and Lipases in 2-Arachidonoylglycerol Degradation
The endocannabinoid field continues to explore the full spectrum of enzymes involved in 2-AG metabolism. There is evidence that other, less characterized esterases and lipases may also contribute to its degradation. nih.govjscimedcentral.comnih.gov Identifying these novel enzymatic players and their physiological relevance is an ongoing area of research. In these exploratory studies, 2-AG-d8 can be used as a substrate in cell lysates or tissue homogenates. By monitoring the degradation of 2-AG-d8 and using specific inhibitors, researchers can begin to identify and characterize these novel degradative pathways. The stable isotope label of 2-AG-d8 ensures that its metabolic fate can be clearly distinguished from that of the endogenous 2-AG pool.
Analysis of Transport Mechanisms and Cellular Uptake/Efflux Dynamics
The study of how 2-Arachidonoylglycerol (2-AG) moves into and out of cells is fundamental to understanding its signaling lifecycle. As a lipophilic molecule, its transport across the plasma membrane is complex and has been a subject of significant research. The use of stable isotope-labeled tracers, specifically 2-Arachidonoylglycerol-d8 (2-AG-d8), is critical in these investigations. While direct transport experiments often utilize radiolabeled ligands for ease of detection, 2-AG-d8 serves as an indispensable internal standard for mass spectrometry-based methods. This allows for the precise and accurate quantification of endogenous, unlabeled 2-AG in various cellular compartments, providing a clear picture of its uptake and efflux dynamics.
Early research into the cellular uptake of endocannabinoids like anandamide (B1667382) and 2-AG suggested a carrier-mediated process, often described as facilitated diffusion. nih.gov This model is supported by findings that the uptake process is temperature-sensitive and saturable. nih.gov Studies using radiolabeled 2-AG in rat C6 glioma cells helped to characterize the kinetics of this transport mechanism. Although these experiments did not directly use 2-AG-d8 as the transported substrate, the deuterated compound is essential for complementary studies that aim to measure the transport of the native, unlabeled 2-AG.
By adding 2-AG-d8 to cell lysates and the extracellular medium as an internal standard, researchers can use liquid chromatography-mass spectrometry (LC-MS) to accurately determine the concentration of endogenous 2-AG that has been transported. This avoids the potential confounding factors associated with using different molecules (i.e., radiolabeled vs. native) and provides a more physiologically relevant quantification.
Table 1: Comparative Uptake Kinetics of Endocannabinoids in C6 Glioma Cells
| Compound | Km (μM) | Bmax (nmol/min⁻¹/mg protein⁻¹) |
|---|---|---|
| [3H]2-AG | 15.3 +/- 3.1 | 0.24 +/- 0.04 |
| [14C]Anandamide | 11.0 +/- 2.0 | 1.70 +/- 0.30 |
More recent investigations have revealed a novel mechanism for 2-AG efflux involving extracellular microvesicles. biorxiv.orgnih.gov This "on-demand release" model proposes that upon stimulation, neurons shed microvesicles containing 2-AG, which then travel to and activate cannabinoid receptors on neighboring cells. biorxiv.orgnih.gov This finding challenges the traditional view of 2-AG simply diffusing across the cell membrane. In these studies, 2-AG-d8 is crucial for quantifying the amount of 2-AG loaded into these vesicles, allowing researchers to understand the efficiency and regulation of this transport pathway.
The dynamics of this vesicle-based transport are sensitive to inhibitors of endocannabinoid transport, suggesting an overlap in mechanisms. Research has shown that inhibitors like VDM11 and OMDM-2 can significantly reduce 2-AG signaling, supporting the existence of a facilitated transport system. biorxiv.org
Table 2: Effect of Transport Inhibitors on 2-AG Signaling
| Inhibitor | Concentration (µM) | Reduction in 2-AG Signaling (%) |
|---|---|---|
| VDM11 | 30 | 59 ± 9 |
| OMDM-2 | 30 | 28 ± 4 |
Pharmacokinetic and Biodistribution Studies in Preclinical Models
Absorption and Systemic Distribution Investigations In Vivo (Animal Models)
Following administration, 2-Arachidonoylglycerol (B1664049) is subject to rapid absorption and distribution throughout the body. While specific studies detailing the absorption kinetics of exogenously administered 2-AG-d8 are not extensively available, research on 2-AG provides critical insights. For instance, studies in rats have shown that exogenously administered 2-AG can effectively cross biological membranes and reach target tissues. One such study demonstrated that repeated intraperitoneal administration of 2-AG in rats led to a significant increase in its levels within the retina, indicating its ability to penetrate the blood-retinal barrier. mdpi.com
The systemic distribution of endogenous 2-AG has been mapped in various rat tissues, revealing its widespread presence. nih.gov Notably high levels have been detected in the central nervous system, which is consistent with its role as a key neuromodulator. mdpi.com Beyond the brain, significant concentrations of 2-AG are found in several peripheral organs. Investigations in rats have documented its presence in the liver, lungs, heart, and kidneys, with the most pronounced levels observed in the liver, heart, lung, and renal medulla and papilla. nih.gov The distribution within the kidney appears to follow a gradient, with a stepwise increase in 2-AG levels from the cortex to the papilla. nih.gov Conversely, no significant changes in 2-AG levels were observed in the spleen or aorta in these studies. nih.gov
The spatial distribution of 2-AG within the brain of male mice has also been characterized, showing the highest concentrations in the hypothalamus and the lowest in the hippocampus. nih.gov Moderate signal intensity for 2-AG was also observed in the anterior commissure, pallidum, midbrain reticular nucleus, superior colliculus, pons, and medulla. nih.gov
| Tissue | Relative 2-AG Levels |
|---|---|
| Liver | High |
| Lung | High |
| Heart | High |
| Kidney (Medulla and Papilla) | High |
| Kidney (Cortex) | Low |
| Spleen | No significant presence |
| Aorta | No significant presence |
This table summarizes the relative levels of endogenous 2-Arachidonoylglycerol found in various tissues of rats, based on preclinical research findings. nih.gov
Elimination and Clearance Profiling in Animal Systems
The elimination of 2-Arachidonoylglycerol from the body is characterized by a rapid clearance rate, primarily driven by enzymatic degradation. This rapid turnover is a key feature of its function as a transient signaling molecule.
Studies investigating the stability of 2-AG in plasma have revealed a short half-life. In rat plasma, 2-AG is metabolized rapidly, with an approximate half-life of just 1.0 minute. researchgate.net This swift degradation underscores its local and transient mode of action. The clearance from human plasma is comparatively slower, with a reported half-life of 16 minutes. researchgate.net
The primary mechanism for the clearance of 2-AG is enzymatic hydrolysis, which breaks it down into arachidonic acid and glycerol (B35011). This process is discussed in more detail in the subsequent section on metabolic fate. The rapid enzymatic breakdown ensures that the signaling effects of 2-AG are tightly controlled both spatially and temporally.
| Species | Half-life (minutes) |
|---|---|
| Rat | ~1.0 |
| Human | 16 |
This table presents the approximate half-life of 2-Arachidonoylglycerol in the plasma of different species, highlighting the rapid clearance in preclinical animal models. researchgate.net
Tissue-Specific Metabolic Fate and Turnover Rates
The metabolic fate of 2-Arachidonoylglycerol is intricately linked to its rapid clearance and is governed by the activity of several key enzymes that are differentially expressed across various tissues. The primary metabolic pathway for 2-AG is hydrolysis into arachidonic acid and glycerol.
In the brain, the principal enzyme responsible for 2-AG degradation is monoacylglycerol lipase (B570770) (MGL). mdpi.com Other serine hydrolases, including α/β-hydrolase domain 6 (ABHD6) and ABHD12, also contribute to its breakdown. mdpi.com The relative contribution of these enzymes to 2-AG hydrolysis in mouse brain membranes has been estimated to be 85% for MGL, 9% for ABHD12, and 4% for ABHD6. nih.gov Fatty acid amide hydrolase (FAAH), the primary enzyme for anandamide (B1667382) degradation, can also hydrolyze 2-AG. nih.gov
An alternative metabolic pathway for 2-AG involves its oxidation by cyclooxygenase-2 (COX-2), leading to the formation of prostaglandin (B15479496) H2 glyceryl ester (PGH2-G). nih.gov This pathway is particularly relevant under conditions of neuroinflammation where COX-2 is upregulated. nih.gov
The turnover of 2-AG is exceptionally rapid, reflecting its "on-demand" synthesis and immediate action at nearby receptors. This high turnover rate is a critical aspect of its function as a retrograde messenger in the central nervous system, allowing for precise and transient modulation of synaptic activity. In rat brain tissue, the addition of exogenous 2-AG or its isomer 1-AG to nuclear matrix samples resulted in the production of arachidonic acid, accounting for about 20% of the added substrate within 30 minutes, illustrating the active enzymatic degradation in this subcellular compartment. nih.gov
The rapid metabolism of 2-AG has been a key consideration in experimental designs. For example, in studies using rat cerebellar membranes, approximately 50% of 2-AG was degraded within a 45-minute incubation period. After 90 minutes, only about 15% of the initial 2-AG remained intact. This highlights the enzymatic activity present even in in vitro preparations and underscores the lability of the compound.
| Enzyme | Metabolic Action | Primary Location of Action |
|---|---|---|
| Monoacylglycerol lipase (MGL) | Hydrolysis to arachidonic acid and glycerol | Brain (major pathway) |
| α/β-hydrolase domain 12 (ABHD12) | Hydrolysis to arachidonic acid and glycerol | Brain |
| α/β-hydrolase domain 6 (ABHD6) | Hydrolysis to arachidonic acid and glycerol | Brain |
| Fatty acid amide hydrolase (FAAH) | Hydrolysis to arachidonic acid and glycerol | Brain |
| Cyclooxygenase-2 (COX-2) | Oxidation to prostaglandin H2 glyceryl ester | Brain (particularly during neuroinflammation) |
This table outlines the key enzymes responsible for the metabolism of 2-Arachidonoylglycerol, their primary action, and location of activity within preclinical models. mdpi.comnih.govnih.gov
Mechanistic Investigations Utilizing 2 Arachidonoylglycerol D8 As a Probe
Enzymatic Assays and Substrate Specificity Determinations
The use of 2-AG-d8 has been instrumental in the development of robust enzymatic assays for the key hydrolases that metabolize 2-AG, primarily monoacylglycerol lipase (B570770) (MAGL) and, to a lesser extent, fatty acid amide hydrolase (FAAH). The stable isotope label in 2-AG-d8 allows for its use as an internal standard in mass spectrometry-based assays, enabling accurate quantification of enzyme activity.
In a typical assay, a known amount of 2-AG-d8 is incubated with a biological sample containing the enzyme of interest, such as brain homogenates or purified recombinant enzymes. The enzymatic reaction, the hydrolysis of 2-AG-d8, is then stopped at specific time points. The product of this reaction, arachidonic acid-d8 (AA-d8), is subsequently extracted and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of AA-d8 formation provides a direct measure of the enzyme's catalytic activity. This method offers high sensitivity and specificity, allowing for the precise determination of kinetic parameters.
The application of 2-AG-d8 has also been pivotal in determining the substrate specificity of various enzymes. By comparing the rate of hydrolysis of 2-AG-d8 to that of other potential substrates, researchers can establish the preference of an enzyme for 2-AG. For instance, studies have shown that while FAAH can hydrolyze 2-AG, it does so with much lower efficiency compared to its preferred substrate, anandamide (B1667382). In mouse brain membranes, MAGL is responsible for approximately 85% of 2-AG hydrolysis, while FAAH contributes only about 1%. nih.gov This highlights the primary role of MAGL in the degradation of 2-AG in the brain.
| Enzyme | Contribution to 2-AG Hydrolysis (%) |
|---|---|
| Monoacylglycerol Lipase (MAGL) | ~85% |
| α/β-hydrolase domain 12 (ABHD12) | ~9% |
| α/β-hydrolase domain 6 (ABHD6) | ~4% |
| Fatty Acid Amide Hydrolase (FAAH) | ~1% |
Exploration of Receptor Interaction and Ligand-Binding Dynamics In Vitro (e.g., CB1, CB2)
2-Arachidonoylglycerol (B1664049) is an endogenous agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. nih.govnih.gov Understanding the binding kinetics and functional activity of 2-AG at these receptors is crucial for deciphering its physiological roles. While radiolabeled ligands are traditionally used in receptor binding assays, the stable isotope-labeled 2-AG-d8 offers a non-radioactive alternative for quantification in such studies, particularly when coupled with mass spectrometry.
In competitive binding assays, 2-AG-d8 can be used as an internal standard to accurately quantify the amount of unlabeled 2-AG that binds to the receptor in the presence of a competing ligand. This allows for the determination of the binding affinity (Ki) of novel compounds for CB1 and CB2 receptors. The principle relies on the displacement of a known labeled ligand (which could be a radiolabeled synthetic cannabinoid or, in specialized setups, a stable isotope-labeled endocannabinoid) by the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined, and from this, the Ki value can be calculated.
Furthermore, deuteration can enhance the metabolic stability of a ligand. nih.gov This property is particularly advantageous in in vitro systems where metabolic enzymes might be present, ensuring that the observed effects are due to the parent compound binding to the receptor rather than its metabolites. While direct binding studies using 2-AG-d8 as the primary labeled ligand are less common than those using tritiated compounds, its role as a stable internal standard for quantifying unlabeled 2-AG in binding and uptake experiments is invaluable for ensuring accuracy and reproducibility.
| Receptor | Activity | Primary Location |
|---|---|---|
| Cannabinoid Receptor 1 (CB1) | Full Agonist | Central Nervous System, Peripheral Neurons |
| Cannabinoid Receptor 2 (CB2) | Full Agonist | Immune Cells, Microglia |
Elucidation of Cellular Signaling Cascades in Isolated Systems
Upon binding to CB1 and CB2 receptors, 2-AG initiates a cascade of intracellular signaling events. These G protein-coupled receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. nih.gov 2-AG-d8 can be employed as a tool to trace the metabolic fate of 2-AG within isolated cell systems and to quantify its impact on these signaling cascades.
By using stable isotope tracing techniques, researchers can introduce 2-AG-d8 to cell cultures and monitor its conversion into various downstream metabolites, such as deuterated prostaglandins, through the action of enzymes like cyclooxygenase-2 (COX-2). nih.gov This allows for a detailed mapping of the metabolic pathways that 2-AG enters and helps to understand how its signaling is terminated or transformed into other bioactive lipid signals.
Furthermore, by quantifying the levels of key second messengers, such as cyclic AMP (cAMP), or the phosphorylation status of proteins like ERK (a member of the MAPK family), in response to treatment with 2-AG, the direct impact on these signaling pathways can be assessed. The use of 2-AG-d8 as an internal standard in the quantification of endogenous 2-AG levels in these experiments ensures that the observed signaling events can be accurately correlated with specific concentrations of the endocannabinoid. For example, studies have shown that 2-AG can induce a rapid and transient increase in intracellular calcium in a receptor-dependent manner. nih.gov
Functional Studies in Preclinical Models to Investigate Endocannabinoid System Modulation
To understand the physiological relevance of the endocannabinoid system, it is essential to conduct functional studies in preclinical animal models. The administration of exogenous 2-AG allows for the investigation of its effects on various physiological processes, including pain, anxiety, and metabolism. nih.govfrontiersin.org The use of 2-AG-d8 in these in vivo studies offers significant advantages.
Due to the kinetic isotope effect, deuteration can slow down the rate of metabolic degradation of a compound, potentially leading to a longer half-life and increased exposure of the target tissues to the active substance. nih.gov This enhanced metabolic stability of 2-AG-d8 can be beneficial in preclinical studies, as it may allow for more sustained target engagement.
Moreover, 2-AG-d8 serves as an excellent tracer to study the pharmacokinetics and biodistribution of exogenously administered 2-AG. By collecting tissue and plasma samples at different time points after administration of 2-AG-d8 and analyzing them by mass spectrometry, researchers can determine its absorption, distribution, metabolism, and excretion (ADME) profile. This information is critical for understanding the in vivo behavior of 2-AG and for designing therapeutic strategies that target the endocannabinoid system. For instance, studies have shown that systemic administration of 2-AG can increase its levels in the retina, suggesting it can cross the blood-retina barrier. mdpi.com Such studies are crucial for evaluating the potential of 2-AG as a therapeutic agent.
| Physiological System | Observed Effect | Potential Implication |
|---|---|---|
| Energy Metabolism | Modulation of energy homeostasis | Treatment of metabolic disorders |
| Reward and Motivation | Stimulation of dopamine (B1211576) release in the nucleus accumbens | Understanding addiction and reward pathways |
| Neuroinflammation | Attenuation of microglial activation in the retina | Neuroprotective strategies for retinal diseases |
Advanced Research Paradigms and Future Perspectives
Integration into Lipidomics and Metabolomics Platforms for Comprehensive Profiling
The accurate measurement of lipid mediators is a critical challenge in lipidomics and metabolomics due to their complex structures and often low endogenous concentrations. 2-Arachidonoylglycerol-d8 is an indispensable tool for overcoming these challenges in the study of the endocannabinoid system. As a stable isotope-labeled internal standard, it is chemically identical to endogenous 2-AG but physically distinguishable by mass spectrometry due to the presence of eight deuterium (B1214612) atoms on the arachidonic acid chain. nih.govnih.gov
Integrating 2-AG-d8 into analytical workflows allows for the precise quantification of 2-AG levels in a wide array of biological matrices. This is crucial for comprehensive lipid profiling, where changes in the levels of endocannabinoids can reflect pathological conditions or physiological perturbations. nih.gov The use of 2-AG-d8 corrects for variability during sample preparation, extraction, and instrument analysis, ensuring that the measured differences in 2-AG concentrations are biological rather than technical. This high degree of accuracy is essential for building robust lipidomics and metabolomics datasets that can reveal the intricate roles of 2-AG in various physiological and disease processes.
Applications in Multi-Omics Approaches for Systems Biology Research
Systems biology aims to understand the complex interactions within biological systems by integrating data from multiple "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics/lipidomics. nih.govnih.gov In this context, the accurate data provided by 2-AG-d8-based quantification of 2-AG is foundational for the lipidomics component of multi-omics studies focused on the endocannabinoid system.
While 2-AG-d8 itself is a tool rather than a direct subject of multi-omics analysis, the quantitative data it generates is critical for constructing comprehensive models of cellular and organismal function. For instance, integrating lipidomics data (quantifying 2-AG levels) with proteomics data can reveal correlations between 2-AG signaling and the expression of specific enzymes or receptor proteins. nih.govcreative-proteomics.com This allows researchers to build network models that connect changes in endocannabinoid tone with broader metabolic and signaling pathways. nih.govmdpi.com Such integrated approaches are vital for understanding how perturbations in the endocannabinoid system, reflected by changes in 2-AG levels, impact global cellular networks in complex diseases. frontiersin.orgnih.gov Ultimately, the reliability of these complex systems biology models depends on the accuracy of each data layer, a standard that 2-AG-d8 helps to ensure for the lipidome.
Innovations in Stable Isotope Dilution Mass Spectrometry Techniques
Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for the quantification of small molecules in complex biological samples. This compound is central to the application of this technique for 2-AG analysis, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The methodology involves adding a known amount of 2-AG-d8 to a biological sample at an early stage of processing. caymanchem.com During LC-MS/MS analysis, the endogenous (light) 2-AG and the deuterated (heavy) standard co-elute but are distinguished by their different mass-to-charge ratios (m/z). The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the precise concentration of endogenous 2-AG.
Innovations in this area focus on enhancing sensitivity, specificity, and throughput. This includes the optimization of chromatographic separation to resolve 2-AG from its isomer 1-arachidonoylglycerol (1-AG) and the development of highly specific mass transitions for detection. nih.gov Research has detailed specific parameters for LC-MS/MS methods that provide reliable and fast quantification.
Below is a table summarizing typical mass spectrometry parameters used for the detection of 2-AG using 2-AG-d8 as an internal standard.
| Parameter | Value/Setting | Description |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates protonated molecules for detection. |
| Precursor Ion (2-AG) | m/z 379 | The mass-to-charge ratio of the protonated endogenous 2-AG molecule [M+H]+. nih.gov |
| Precursor Ion (2-AG-d8) | m/z 387 | The mass-to-charge ratio of the protonated deuterated internal standard [M+H]+. |
| Product Ion (2-AG) | m/z 287 | A characteristic fragment ion corresponding to the loss of the glycerol (B35011) headgroup, used for quantification. nih.gov |
| Product Ion (2-AG-d8) | m/z 294 | The corresponding fragment ion from the deuterated standard. |
These optimized techniques enable researchers to quantify 2-AG in minute sample volumes, expanding the scope of possible clinical and preclinical investigations.
Development of Novel Research Tools Based on Deuterated Endocannabinoids
The utility of deuterated endocannabinoids is expanding beyond their role as internal standards. The strategic replacement of hydrogen with deuterium can alter a molecule's physicochemical properties, a concept being exploited to develop novel research tools and potential therapeutics. Deuteration can slow the rate of metabolic degradation by strengthening carbon-hydrogen bonds at sites of enzymatic attack, an effect known as the kinetic isotope effect.
This principle has been applied to develop more metabolically stable radiotracers for positron emission tomography (PET) imaging of cannabinoid receptors. nih.gov By deuterating specific positions on PET ligands, researchers have improved their stability in vivo, leading to clearer imaging signals and a better understanding of receptor distribution and density in the brain. nih.gov Similarly, the development of deuterated drugs, such as deutetrabenazine for the treatment of Gilles de la Tourette syndrome, highlights the therapeutic potential of using deuterium to improve the pharmacokinetic profiles of bioactive molecules. mdpi.com
Following this paradigm, deuterated endocannabinoids like 2-AG-d8 could serve as scaffolds for creating novel chemical probes. nih.govresearchgate.net These probes could be used to study the activity and localization of metabolic enzymes like monoacylglycerol lipase (B570770) (MAGL) with greater temporal resolution, as their slower breakdown would allow for prolonged interaction and tracking.
Hypothesized Roles and Unexplored Avenues for this compound in Biological Discovery
While the primary role of 2-AG-d8 is firmly established as an analytical standard, its application opens several unexplored avenues for biological discovery.
Metabolic Flux Analysis: 2-AG-d8 can be used as a metabolic tracer. By introducing it into cellular or in vivo systems, researchers can track its metabolic fate. This would allow for the direct investigation of the pathways that degrade 2-AG, including its hydrolysis by MAGL and other serine hydrolases, or its oxidation by cyclooxygenase-2 (COX-2) to form prostaglandin (B15479496) glycerol esters, particularly under inflammatory conditions. nih.govresearchgate.net Such studies could reveal how the flux through these different metabolic pathways is regulated in health and disease.
Compartmentalized Signaling: The endocannabinoid system is known to engage in highly localized signaling. Studies have identified the machinery for 2-AG synthesis and degradation within the cell nucleus, though its function there remains unclear. nih.gov 2-AG-d8 could be employed in sophisticated cell biology experiments to probe the dynamics of nuclear 2-AG metabolism and signaling, helping to test hypotheses about its role in regulating gene transcription via nuclear receptors. nih.gov
Dissecting Endocannabinoid Functions: The endocannabinoid system contains multiple signaling lipids, with 2-AG and anandamide (B1667382) being the most studied. These molecules have distinct, overlapping, and sometimes opposing functions. The ability to specifically and accurately quantify 2-AG using 2-AG-d8 is critical for designing experiments that can functionally segregate the 2-AG signaling pathway from that of anandamide. nih.gov
Therapeutic Development: Drawing parallels from deuterated drugs in other fields, there is a hypothetical potential for developing deuterated 2-AG analogues as stabilized therapeutic agents. mdpi.com A more metabolically robust version of 2-AG could prolong its signaling effects, offering a novel strategy for treating conditions associated with deficient endocannabinoid tone, such as certain anxiety disorders or chronic pain states. mdpi.com
Q & A
Basic: What experimental methodologies are recommended for quantifying 2-AG-d8 in biological samples?
Answer:
2-AG-d8 is primarily used as an internal standard for quantitative analysis of endogenous 2-AG via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key steps include:
- Deuterium Labeling : The d8 isotope (eight deuterium atoms) creates a distinct mass shift (+8 Da) from endogenous 2-AG, enabling precise differentiation .
- Sample Preparation : Use protein precipitation or solid-phase extraction to minimize matrix effects. Include a stable isotope-labeled internal standard (e.g., 2-AG-d8) during homogenization to correct for recovery variations .
- Validation : Perform spike-and-recovery experiments in biological matrices (e.g., brain tissue, plasma) to validate accuracy (80–120%) and precision (<15% CV) .
Basic: What safety protocols are critical when handling 2-AG-d8 in laboratory settings?
Answer:
- Storage : Store lyophilized 2-AG-d8 at -20°C in airtight containers to prevent degradation. For solutions, use inert solvents (e.g., acetonitrile) and avoid repeated freeze-thaw cycles .
- Exposure Control : Use fume hoods, gloves, and eye protection to mitigate risks of inhalation, skin contact, or eye irritation (GHS Category 4/2A). Avoid dust formation during weighing .
- Waste Disposal : Collect contaminated materials in sealed containers for incineration. Prevent environmental release due to water hazard class 2 classification .
Advanced: How can researchers optimize 2-AG-d8 for studying neuroprotective mechanisms in vivo?
Answer:
- Experimental Design :
- Dosing : Administer 2-AG-d8 via intracerebroventricular (ICV) injection to bypass peripheral metabolism. Dose ranges of 0.1–1 mg/kg are common in rodent models .
- Time-Course Analysis : Collect tissue samples at multiple timepoints (e.g., 5, 15, 30 min post-injection) to track 2-AG-d8 pharmacokinetics and correlate with neuroprotective markers (e.g., reduced glutamate excitotoxicity) .
- Pathway Inhibition : Co-administer inhibitors of monoacylglycerol lipase (MAGL, e.g., JZL184) or cyclooxygenase-2 (COX-2) to isolate 2-AG-specific effects from competing metabolic pathways .
Advanced: How do conflicting data on 2-AG degradation pathways impact experimental interpretation?
Answer:
Discrepancies arise from tissue-specific expression of degradative enzymes:
- Primary Pathway : MAGL hydrolyzes ~85% of 2-AG in the brain, but alternative enzymes (ABHD6, ABHD12) contribute in peripheral tissues .
- Oxidative Metabolism : CYP2J2 epoxygenase converts 2-AG into bioactive epoxides (e.g., 2-AG-11,12-EET), which may confound measurements of "intact" 2-AG in cardiovascular studies .
Resolution Strategies :
Advanced: What analytical techniques resolve structural instability of 2-AG-d8 in aqueous solutions?
Answer:
2-AG-d8 undergoes rapid hydrolysis in aqueous media (t½ <30 min at 37°C). Mitigation approaches include:
- Solvent Optimization : Prepare stock solutions in DMSO or ethanol (≥90% purity) and dilute in buffer immediately before use to minimize pre-experimental degradation .
- Stabilization Additives : Include 0.1% fatty acid-free BSA in incubation buffers to reduce non-specific binding and enzymatic hydrolysis .
- Real-Time Monitoring : Use rapid sampling coupled with LC-MS/MS to quantify degradation kinetics and adjust timepoints for endpoint assays .
Advanced: How can researchers validate the specificity of 2-AG-d8 in cannabinoid receptor binding assays?
Answer:
- Competition Assays : Co-incubate 2-AG-d8 with unlabeled 2-AG in CB1/CB2 receptor-expressing cell lines (e.g., HEK293). A rightward shift in the competition curve confirms receptor binding specificity .
- CRISPR Knockout Models : Use CB1/CB2 double-knockout cells to confirm signal loss, ensuring observed effects are receptor-dependent .
- Cross-Reactivity Screening : Test 2-AG-d8 against non-cannabinoid receptors (e.g., TRPV1, GPR55) to rule out off-target interactions .
Advanced: What methodologies address batch-to-batch variability in 2-AG-d8 synthesis?
Answer:
- QC Criteria : Require certificates of analysis (CoA) with ≥98% purity (HPLC-UV) and isotopic enrichment (>99% d8) from suppliers .
- In-House Validation : Perform NMR to confirm deuterium placement and GC-MS to detect residual solvents (e.g., acetonitrile) .
- Interlaboratory Calibration : Share aliquots with collaborating labs to harmonize quantification protocols and reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
